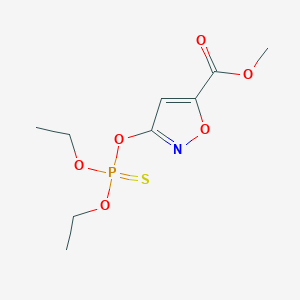
Methyl 3-diethoxyphosphinothioyloxy-1,2-oxazole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-diethoxyphosphinothioyloxy-1,2-oxazole-5-carboxylate is a complex organic compound with the molecular formula C9H14NO6PS and a molecular weight of 295.25 g/mol. This compound is part of the isoxazole family, which is known for its diverse applications in medicinal chemistry and agrochemicals.
Vorbereitungsmethoden
The synthesis of Methyl 3-diethoxyphosphinothioyloxy-1,2-oxazole-5-carboxylate involves multiple steps. One common method includes the cyclization of intermediate compounds using hydroxylamine hydrochloride in methanolic conditions . The reaction typically requires refluxing for 2-3 hours to yield the desired isoxazole derivative. Industrial production methods often employ metal-free synthetic routes to minimize costs and environmental impact .
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially in the presence of strong bases or acids.
Common reagents and conditions used in these reactions include methanolic solutions, refluxing conditions, and the use of catalysts like Cu(I) or Ru(II) for cycloaddition reactions . Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Methyl 3-diethoxyphosphinothioyloxy-1,2-oxazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: The compound is used in the development of agrochemicals and other industrial applications.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and disrupt cellular processes, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other isoxazole derivatives such as:
- 3-Isoxazolecarboxylic acid, 5-methyl-, methyl ester
- 3-(3-hydroxy-phenyl)-isoxazole-5-carboxylic acid methyl ester
Compared to these compounds, Methyl 3-diethoxyphosphinothioyloxy-1,2-oxazole-5-carboxylate is unique due to its specific ester and phosphorothioate groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
18853-27-5 |
|---|---|
Molekularformel |
C9H14NO6PS |
Molekulargewicht |
295.25 g/mol |
IUPAC-Name |
methyl 3-diethoxyphosphinothioyloxy-1,2-oxazole-5-carboxylate |
InChI |
InChI=1S/C9H14NO6PS/c1-4-13-17(18,14-5-2)16-8-6-7(15-10-8)9(11)12-3/h6H,4-5H2,1-3H3 |
InChI-Schlüssel |
CBNDYHJSOYIXMQ-UHFFFAOYSA-N |
SMILES |
CCOP(=S)(OCC)OC1=NOC(=C1)C(=O)OC |
Kanonische SMILES |
CCOP(=S)(OCC)OC1=NOC(=C1)C(=O)OC |
Key on ui other cas no. |
18853-27-5 |
Synonyme |
methyl 3-diethoxyphosphinothioyloxyoxazole-5-carboxylate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















